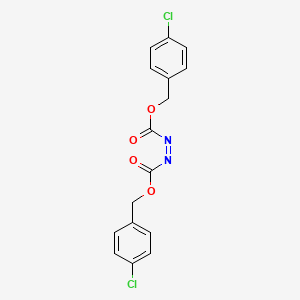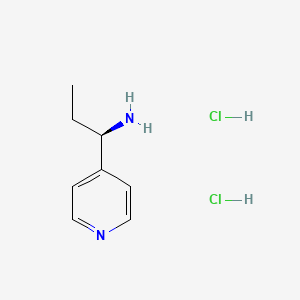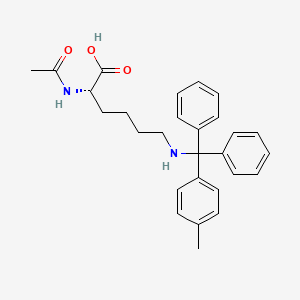
SodiuM 2-Naphthol-7-sulfonate Hydrate
Overview
Description
Sodium 2-naphthol-7-sulfonate hydrate is an organic compound with the chemical formula C10H7NaO4S. It is a white crystalline solid that is soluble in water and alcohol but insoluble in ether and petroleum ether. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and fluorescent dyes. It also serves as an analytical reagent for detecting the presence of metal ions such as copper, silver, and manganese .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium 2-naphthol-7-sulfonate hydrate involves the oxidation and reduction of 2-naphthalenesulfonic acid. The process requires a series of organic synthesis reagents and steps, including the selection of solvents and temperature control .
Industrial Production Methods
In industrial settings, this compound is produced through a more streamlined process that ensures high yield and purity. The industrial method typically involves the sulfonation of 2-naphthol followed by neutralization with sodium hydroxide. The resulting product is then crystallized and hydrated to form the final compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-naphthol-7-sulfonate hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of naphthol and sulfonic acid, which are used in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
Sodium 2-naphthol-7-sulfonate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and pigments.
Biology: It serves as a reagent for detecting metal ions in biological samples.
Medicine: It is used in the development of fluorescent dyes for medical imaging.
Industry: It is used in the production of various industrial dyes and pigments
Mechanism of Action
The mechanism of action of sodium 2-naphthol-7-sulfonate hydrate involves its interaction with metal ions and other organic compounds. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. This interaction is crucial for its applications in analytical chemistry and dye synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-naphthol-6-sulfonate
- Sodium 1-naphthol-4-sulfonate
- Sodium 2-naphthol-3,6-disulfonate
Uniqueness
Sodium 2-naphthol-7-sulfonate hydrate is unique due to its specific sulfonation position, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of certain dyes and pigments that require precise chemical characteristics .
Properties
IUPAC Name |
sodium;7-hydroxynaphthalene-2-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTDSZCSBHXIPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)



![6-chloro-N-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8002783.png)

